molecular formula C20H17ClN2O2 B2489811 3-((4-Chloroanilino)methylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione CAS No. 338953-30-3

3-((4-Chloroanilino)methylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione

Cat. No. B2489811
CAS RN: 338953-30-3
M. Wt: 352.82
InChI Key: ZVPARHIXMDCHFW-SFQUDFHCSA-N
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Description

Synthesis Analysis

The synthesis of related tetrahydroquinoline and isoquinoline derivatives has been achieved through various methods, including ultrasound irradiation and conventional methods, demonstrating the versatility and adaptability in synthesizing complex heterocyclic compounds. For example, methyl 2-methyl-4-aryl-5-oxo-1H,4H-5,6,7,8-tetrahydroquinoline-3-carboxylates and related compounds were synthesized by the condensation of cyclic 1,3-diones with aromatic aldehydes and β-aminocrotonate using both thermal and ultrasound irradiation methods (Thirumalai, Murugan, & Ramakrishnan, 2006).

Molecular Structure Analysis

The study of molecular structures, especially in compounds similar to our compound of interest, involves detailed analysis using techniques such as single-crystal X-ray analyses and 2D COSY spectroscopy. These methods allow for the unequivocal determination of complex molecular structures, as seen in the synthesis and analysis of various substituted pyridinones and morpholinopyrones (Prior et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving isoquinoline derivatives are diverse and include processes like photo-oxidative [3 + 2] cycloaddition/oxidative aromatization reactions, which utilize molecular oxygen as the terminal oxidant for the efficient synthesis of pyrrolo[2,1-a]isoquinoline derivatives (Fujiya et al., 2016). Such reactions highlight the reactivity and functional adaptability of isoquinoline derivatives under various conditions.

Physical Properties Analysis

The physical properties of isoquinoline derivatives are crucial for understanding their behavior in different environments and applications. For instance, the crystalline structure and hydrogen bonding patterns of similar compounds have been elucidated through detailed studies, providing insights into their stability, solubility, and molecular interactions (Mague et al., 2017).

Chemical Properties Analysis

The chemical properties of isoquinoline derivatives, such as reactivity, stability, and the ability to undergo various chemical transformations, are central to their application potential. Studies have shown that these compounds can participate in a wide range of reactions, including cycloadditions, condensations, and aromatization processes, often catalyzed by metals or other chemical agents (Zheng et al., 2018).

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of derivatives related to this compound involves reactions of substituted methyl aroylpyruvates with amino-functionalized tetrahydroisoquinolines, yielding structures confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry (Gein et al., 2005). Other research highlights the development of multifunctional fluorescent chemosensors based on similar molecular frameworks for the selective detection of Group IIIA metal ions, demonstrating the versatility of these compounds in sensor technology (Jang et al., 2018). Additionally, the green synthesis approach has been applied to generate pyridoquinazoline derivatives, showcasing environmentally benign methods for producing these compounds (Lu et al., 2014).

Potential Applications

The research has also focused on exploring the potential applications of these compounds in various domains. For instance, derivatives have been synthesized for use as fluorescence probes in biological systems, indicating their utility in tracing biological pathways and as tools for biochemical research (Prior et al., 2014). The antioxidant properties of certain quinolinone derivatives have been evaluated in the context of lubricating greases, suggesting their applicability in industrial settings to improve product longevity and efficiency (Hussein et al., 2016).

Novel Reaction Mechanisms and Synthesis Routes

Research has elucidated novel reaction mechanisms and synthesis routes involving these compounds. For example, the platinum-catalyzed hydrative carbocyclization of oxo-alkyne-nitrile functionalities to produce nitrogen-containing heterocycles demonstrates the chemical versatility and potential for creating complex molecular architectures (Mukherjee & Liu, 2011). Sequential photo-oxidative cycloaddition/oxidative aromatization reactions using molecular oxygen as the terminal oxidant have been developed for synthesizing pyrroloisoquinoline derivatives, showcasing innovative approaches to sustainable chemistry (Fujiya et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential biological activity. Given the wide range of activities exhibited by tetrahydroisoquinoline derivatives, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

3-[(4-chlorophenyl)iminomethyl]-2-hydroxy-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c21-14-5-7-15(8-6-14)22-12-17-19(24)11-18-16-4-2-1-3-13(16)9-10-23(18)20(17)25/h1-8,12,18,24H,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBRLMUOZOMUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CC(=C(C2=O)C=NC3=CC=C(C=C3)Cl)O)C4=CC=CC=C41
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101117899
Record name 3-[[(4-Chlorophenyl)amino]methylene]-1,6,7,11b-tetrahydro-2H-benzo[a]quinolizine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338953-30-3
Record name 3-[[(4-Chlorophenyl)amino]methylene]-1,6,7,11b-tetrahydro-2H-benzo[a]quinolizine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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